[4-(Pyridin-4-yl)phenyl]methanamine
Description
[4-(Pyridin-4-yl)phenyl]methanamine is a bifunctional aromatic amine featuring a pyridinyl group at the para position of a benzene ring, with a methanamine (-CH₂NH₂) substituent. Key properties include:
- Molecular Formula: C₁₂H₁₂N₂
- Molecular Weight: 184.24 g/mol
- IUPAC Name: (4-Pyridin-4-ylphenyl)methanamine
- Synthesis: Typically synthesized via nucleophilic substitution or reductive amination. For example, reports a 59% yield using column chromatography and recrystallization .
- Structural Features: The pyridine ring contributes electron-withdrawing effects, while the methanamine group enhances solubility and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYDQMZEQMUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625419 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486437-10-9 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-(pyridin-4-yl)benzyl chloride with ammonia or an amine source under basic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is common to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug discovery, particularly as a scaffold for designing molecules with biological activity.
Biological Probes: It is used in the development of fluorescent probes and other diagnostic tools due to its ability to interact with biological molecules.
Industry:
Mechanism of Action
The mechanism of action of [4-(Pyridin-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Pyridine Position Isomers
Analysis :
Substituent-Modified Analogues
Analysis :
Heterocycle-Integrated Analogues
Analysis :
Pharmacologically Active Analogues
Analysis :
- While the target compound is primarily a synthetic intermediate (), analogues like OXA-06 () show targeted kinase inhibition, highlighting structural adaptability for drug discovery .
Biological Activity
[4-(Pyridin-4-yl)phenyl]methanamine, also known by its CAS number 486437-10-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in drug development.
This compound is characterized by a pyridine ring attached to a phenyl group through a methanamine linkage. This structural configuration allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The compound exhibits its biological effects primarily through:
1. Enzyme Interaction:
It acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), facilitating targeted protein degradation. This mechanism involves the formation of ternary complexes that promote the ubiquitination and subsequent degradation of specific proteins within cells.
2. Modulation of Signaling Pathways:
The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It has been shown to affect the stability and degradation of target proteins, thereby altering cellular responses.
3. Binding Affinity:
At the molecular level, this compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of use and the specific molecular targets involved.
Antiproliferative Effects
Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The presence of functional groups such as hydroxyl (-OH) enhances this activity by lowering IC50 values in assays against HeLa and MDA-MB-231 cell lines .
Antimicrobial Activity
Studies indicate that compounds with similar structures show selective activity against pathogens like Chlamydia. The incorporation of specific substituents in the structure can enhance antimicrobial properties, suggesting that this compound may also possess potential as an antimicrobial agent .
Case Studies
Research Applications
The compound serves as a building block for synthesizing more complex organic molecules and is being investigated for its pharmaceutical applications:
| Application | Description |
|---|---|
| Drug Discovery | Investigated as a scaffold for designing biologically active molecules |
| Biological Probes | Used in developing fluorescent probes for diagnostic tools |
| Anticancer Therapeutics | Explored for antiproliferative properties against cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
